molecular formula C7H8BrClN2 B14842512 2-(4-Bromo-6-chloropyridin-2-YL)ethanamine

2-(4-Bromo-6-chloropyridin-2-YL)ethanamine

Cat. No.: B14842512
M. Wt: 235.51 g/mol
InChI Key: ROVPFDLOWJFWDH-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-chloropyridin-2-YL)ethanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with bromine and chlorine atoms, and an ethanamine group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-6-chloropyridin-2-YL)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain 2-Bromo-6-chloropyridine . This intermediate can then be reacted with ethylenediamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-chloropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanamine group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different amine or alcohol derivatives.

Scientific Research Applications

2-(4-Bromo-6-chloropyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-chloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-6-chloropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

2-(4-bromo-6-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8BrClN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI Key

ROVPFDLOWJFWDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Cl)Br

Origin of Product

United States

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